![molecular formula C13H14ClNO B1393302 4-(Chloromethyl)-2-(2,4-dimethylphenyl)-5-methyl-1,3-oxazole CAS No. 1280575-18-9](/img/structure/B1393302.png)
4-(Chloromethyl)-2-(2,4-dimethylphenyl)-5-methyl-1,3-oxazole
Overview
Description
“4-(Chloromethyl)-2-(2,4-dimethylphenyl)-5-methyl-1,3-oxazole” is an organic compound. It is commonly used in proteomics research .
Molecular Structure Analysis
The molecular formula of “4-(Chloromethyl)-2-(2,4-dimethylphenyl)-5-methyl-1,3-oxazole” is C12H12ClNO, and its molecular weight is 221.68 g/mol . Detailed structural information such as bond types and counts wasn’t found in the available resources.Scientific Research Applications
Synthesis and Utilization in Organic Chemistry
4-(Chloromethyl)-2-(2,4-dimethylphenyl)-5-methyl-1,3-oxazole is a versatile scaffold in synthetic organic chemistry. It has been utilized to prepare a variety of alkylamino-, alkylthio-, and alkoxy-(methyl) oxazoles, demonstrating its utility in the construction of complex molecules (Patil & Luzzio, 2016). Additionally, methods have been developed for its synthesis with high regioselectivity, indicating its importance in targeted chemical reactions (Yamane, Mitsudera, & Shundoh, 2004).
In Pharmaceutical Research
Compounds containing the 4-(chloromethyl)-2-(2,4-dimethylphenyl)-5-methyl-1,3-oxazole moiety have been explored for their potential in pharmaceutical applications. For instance, they have been studied for their anticancer and antimicrobial properties, showcasing their potential in the development of new therapeutic agents (Katariya, Vennapu, & Shah, 2021).
Nonlinear Optical Properties
The nonlinear optical properties of oxazole derivatives have been investigated. Compounds with the oxazole ring, such as 4-substituted arylidene oxazolones, have shown potential in applications related to photonics and materials science (Murthy et al., 2013).
Material Science and Photophysical Studies
Oxazole derivatives, including those with the 4-(chloromethyl)-2-(2,4-dimethylphenyl)-5-methyl-1,3-oxazole structure, are being studied for their photophysical properties. Such research is crucial for developing new materials with specific optical and electronic characteristics (Lopes et al., 2011).
properties
IUPAC Name |
4-(chloromethyl)-2-(2,4-dimethylphenyl)-5-methyl-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO/c1-8-4-5-11(9(2)6-8)13-15-12(7-14)10(3)16-13/h4-6H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVPUYRODSRDDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC(=C(O2)C)CCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-(2,4-dimethylphenyl)-5-methyl-1,3-oxazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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